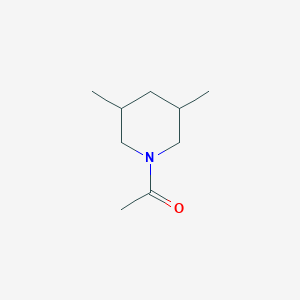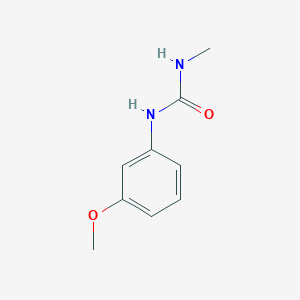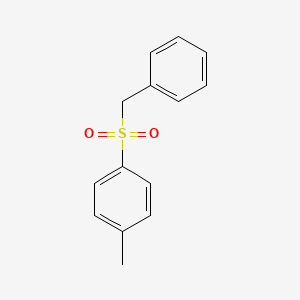![molecular formula C9H10O5S B6613512 2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid CAS No. 540803-67-6](/img/structure/B6613512.png)
2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid
Vue d'ensemble
Description
2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid is a complex organic compound characterized by its unique thieno[3,4-b][1,4]dioxin structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid typically involves the reaction of thieno[3,4-b][1,4]dioxin derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of thieno[3,4-b][1,4]dioxin with methoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or thioethers.
Applications De Recherche Scientifique
2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mécanisme D'action
The mechanism of action of 2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thieno[3,4-b][1,4]dioxin structure allows it to participate in electron transfer processes, making it an effective component in organic electronic devices. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Similar structure but with an ethyl group instead of a methoxyacetic acid moiety.
3,4-ethylenedioxythiophene (EDOT): A well-known compound used in the synthesis of conductive polymers
Uniqueness
2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid is unique due to its combination of the thieno[3,4-b][1,4]dioxin core with a methoxyacetic acid group. This structural feature imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and medicinal chemistry .
Propriétés
IUPAC Name |
2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c10-9(11)3-12-1-6-2-13-7-4-15-5-8(7)14-6/h4-6H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUBGFWBSGWPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)
![4-{[1,1'-BIPHENYL]-4-CARBONYL}MORPHOLINE](/img/structure/B6613485.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole](/img/structure/B6613493.png)

![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)




